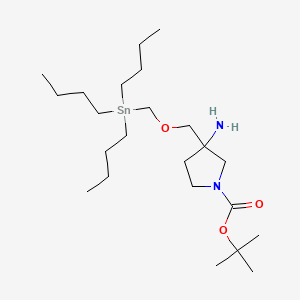
tert-butyl 3-amino-3-(tributylstannylmethoxymethyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-amino-3-(tributylstannylmethoxymethyl)pyrrolidine-1-carboxylate: is a complex organic compound that features a pyrrolidine ring substituted with various functional groups. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-3-(tributylstannylmethoxymethyl)pyrrolidine-1-carboxylate typically involves multiple steps. One common approach is to start with a pyrrolidine derivative and introduce the tert-butyl and amino groups through a series of protection and deprotection steps. The tributylstannylmethoxymethyl group can be introduced using stannylation reactions, which often require the use of organotin reagents under inert conditions to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are necessary to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-amino-3-(tributylstannylmethoxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form corresponding oxides.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the stannyl group may yield stannic oxides, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl 3-amino-3-(tributylstannylmethoxymethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. The stannyl group can be tagged with radioactive isotopes, allowing for tracking and imaging in biological systems.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug precursor. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of pharmaceutical compounds.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for applications in polymer chemistry and materials science.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-amino-3-(tributylstannylmethoxymethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the stannyl group can participate in coordination chemistry. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of a stannyl group.
tert-Butyl 3-amino-3-methylpyrrolidine-1-carboxylate: Similar structure but with a methyl group instead of a stannyl group.
tert-Butyl 3-(1-amino-2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate: Similar structure but with a methoxy group instead of a stannyl group.
Uniqueness
The presence of the tributylstannylmethoxymethyl group in tert-butyl 3-amino-3-(tributylstannylmethoxymethyl)pyrrolidine-1-carboxylate makes it unique compared to similar compounds. This group imparts distinct reactivity and functional properties, making it valuable in specific synthetic and research applications.
Propiedades
Fórmula molecular |
C23H48N2O3Sn |
|---|---|
Peso molecular |
519.3 g/mol |
Nombre IUPAC |
tert-butyl 3-amino-3-(tributylstannylmethoxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21N2O3.3C4H9.Sn/c1-10(2,3)16-9(14)13-6-5-11(12,7-13)8-15-4;3*1-3-4-2;/h4-8,12H2,1-3H3;3*1,3-4H2,2H3; |
Clave InChI |
JLZWEXDNLRNRBE-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)COCC1(CCN(C1)C(=O)OC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


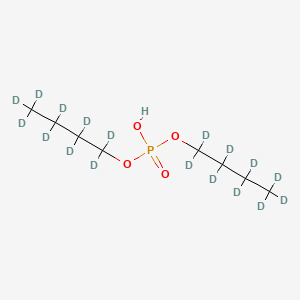
![3-Methyl-1-{[4-(propan-2-yl)phenyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12052162.png)

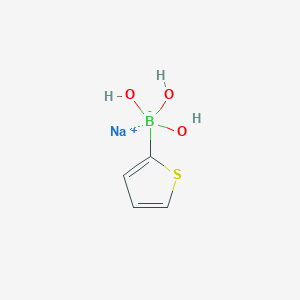
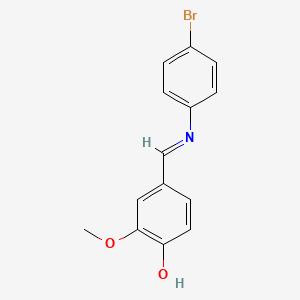
![3-[(4-tert-butylphenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B12052184.png)
![1-[4-(difluoromethoxy)phenyl]-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B12052185.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B12052204.png)
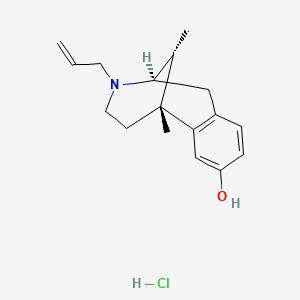
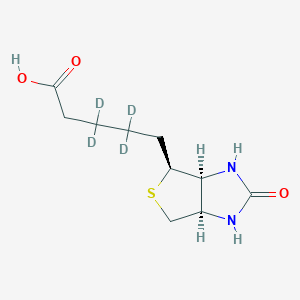
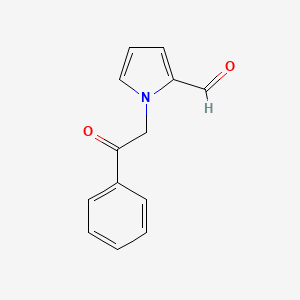

![3-hydroxy-N-(5-methylpyridin-2-yl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12052236.png)
